molecular formula C18H19N3O5 B2473772 Ethyl 3-((N-((phenylamino)carbonylamino)carbamoyl)methoxy)benzoate CAS No. 1024440-28-5

Ethyl 3-((N-((phenylamino)carbonylamino)carbamoyl)methoxy)benzoate

Cat. No.: B2473772
CAS No.: 1024440-28-5
M. Wt: 357.366
InChI Key: LCGIMGVAFGPPQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-((N-((phenylamino)carbonylamino)carbamoyl)methoxy)benzoate is a complex organic compound with a unique structure that includes an ethyl ester group, a phenylamino group, and a benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-((N-((phenylamino)carbonylamino)carbamoyl)methoxy)benzoate typically involves multiple steps. One common method includes the reaction of 3-hydroxybenzoic acid with ethyl chloroformate to form ethyl 3-hydroxybenzoate. This intermediate is then reacted with phenyl isocyanate to introduce the phenylamino group, followed by further reactions to incorporate the carbonylamino and carbamoyl groups .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while reducing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-((N-((phenylamino)carbonylamino)carbamoyl)methoxy)benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the carbonyl groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the ester and amide functionalities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 3-((N-((phenylamino)carbonylamino)carbamoyl)methoxy)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for Ethyl 3-((N-((phenylamino)carbonylamino)carbamoyl)methoxy)benzoate involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can affect the function of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-aminobenzoate: Similar structure but lacks the phenylamino and carbonylamino groups.

    Ethyl 3-(carbamoylmethoxy)benzoate: Similar but without the phenylamino group.

    Phenyl 3-((N-((phenylamino)carbonylamino)carbamoyl)methoxy)benzoate: Similar but with a phenyl group instead of an ethyl group.

Uniqueness

Ethyl 3-((N-((phenylamino)carbonylamino)carbamoyl)methoxy)benzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity not found in simpler analogs .

Properties

IUPAC Name

ethyl 3-[2-oxo-2-[2-(phenylcarbamoyl)hydrazinyl]ethoxy]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5/c1-2-25-17(23)13-7-6-10-15(11-13)26-12-16(22)20-21-18(24)19-14-8-4-3-5-9-14/h3-11H,2,12H2,1H3,(H,20,22)(H2,19,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCGIMGVAFGPPQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)OCC(=O)NNC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.